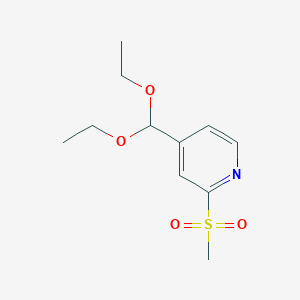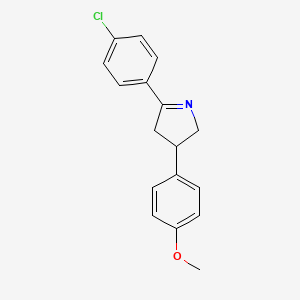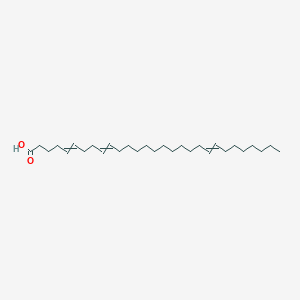![molecular formula C22H29N3O B12611355 2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide CAS No. 915702-89-5](/img/structure/B12611355.png)
2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide is an organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide typically involves the reaction of 4-bromobiphenyl with N-(4-piperazin-1-yl)butylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through interaction with histamine H3 receptors. It acts as an antagonist, blocking the receptor and inhibiting the action of histamine. This interaction can modulate neurotransmitter release in the central nervous system, affecting various physiological processes. The molecular targets include the histamine H3 receptor, and the pathways involved are related to neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines: These compounds also act as histamine H3 receptor antagonists and share structural similarities with 2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are used as ligands for alpha1-adrenergic receptors and have similar piperazine moieties.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide is unique due to its specific combination of a biphenyl group and a piperazine moiety, which confers distinct pharmacological properties. Its ability to act as a histamine H3 receptor antagonist sets it apart from other similar compounds .
Propiedades
Número CAS |
915702-89-5 |
|---|---|
Fórmula molecular |
C22H29N3O |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-N-(4-piperazin-1-ylbutyl)acetamide |
InChI |
InChI=1S/C22H29N3O/c26-22(24-12-4-5-15-25-16-13-23-14-17-25)18-19-8-10-21(11-9-19)20-6-2-1-3-7-20/h1-3,6-11,23H,4-5,12-18H2,(H,24,26) |
Clave InChI |
BFHSGLZAZVFRMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)


![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)


![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)

